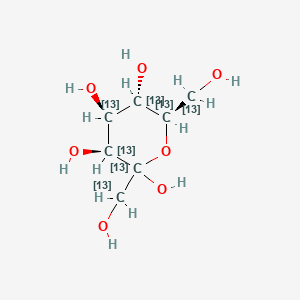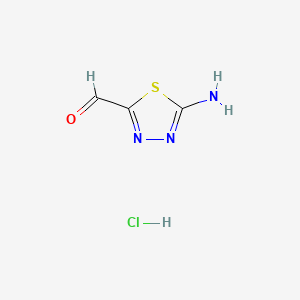
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes a pent-4-en-2-ol backbone substituted with two benzyloxy groups on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of benzyloxy groups onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable phenyl halide under basic conditions.
Formation of the Pent-4-en-2-ol Backbone: The next step involves the formation of the pent-4-en-2-ol backbone. This can be achieved through a series of reactions, including aldol condensation and reduction.
Coupling of the Substituted Phenyl Ring with the Backbone: The final step involves coupling the substituted phenyl ring with the pent-4-en-2-ol backbone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pent-4-en-2-ol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-(3,5-Dimethoxyphenyl)pent-4-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(E)-5-(3,5-Dihydroxyphenyl)pent-4-en-2-ol: Similar structure but with hydroxy groups instead of benzyloxy groups.
Uniqueness
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is unique due to the presence of benzyloxy groups, which can influence its chemical reactivity and biological activity. The benzyloxy groups can also provide additional sites for further functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H26O3 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(E)-5-[3,5-bis(phenylmethoxy)phenyl]pent-4-en-2-ol |
InChI |
InChI=1S/C25H26O3/c1-20(26)9-8-14-23-15-24(27-18-21-10-4-2-5-11-21)17-25(16-23)28-19-22-12-6-3-7-13-22/h2-8,10-17,20,26H,9,18-19H2,1H3/b14-8+ |
Clave InChI |
ZLBCURVKZKSUCF-RIYZIHGNSA-N |
SMILES isomérico |
CC(C/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canónico |
CC(CC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


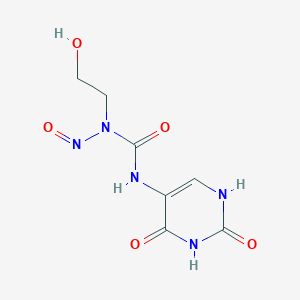
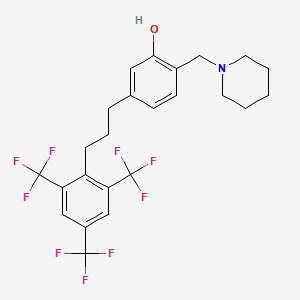
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
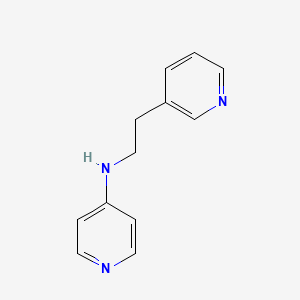
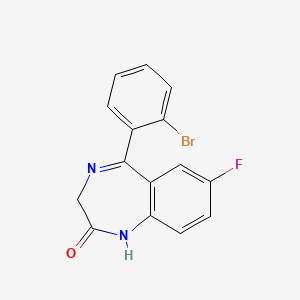
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)

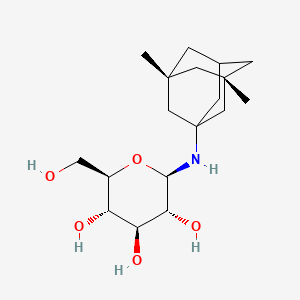
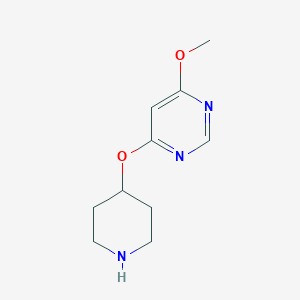
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
